![molecular formula C12H15ClN2O3S2 B2952596 4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215637-15-2](/img/structure/B2952596.png)
4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride
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Overview
Description
Scientific Research Applications
Sulfonamides: A Patent Review (2008 – 2012)
This review discusses the primary sulfonamide moiety's presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. It highlights recent developments in sulfonamides, including their role in antiglaucoma agents and antitumor agents targeting carbonic anhydrase isoforms IX and XII. This suggests the importance of sulfonamide structures in drug development and their potential application in treating various conditions, which could be relevant to understanding the utility of compounds like "4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride" in scientific research and therapeutics (Carta, Scozzafava, & Supuran, 2012).
Diuretics with Carbonic Anhydrase Inhibitory Action: A Patent and Literature Review (2005 – 2013)
This review covers diuretics that also act as carbonic anhydrase inhibitors, emphasizing the multifaceted therapeutic potential of such compounds. It discusses the polypharmacological effects and the need for novel sulfonamide-based inhibitors to address conditions like obesity, cancer, epilepsy, and hypertension. This context may offer insights into the research applications of sulfonamide-containing compounds like the one (Carta & Supuran, 2013).
A Review on Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
This review focuses on the morpholine moiety, which is present in various pharmacologically active compounds. It summarizes the broad spectrum of pharmacological profiles of morpholine derivatives, indicating the structural flexibility and adaptability of morpholine in contributing to diverse therapeutic activities. This review underscores the potential of morpholine derivatives in drug development, suggesting that compounds incorporating this moiety, such as "4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride," could have varied scientific research applications (Asif & Imran, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For example, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . In another study, a thiazole derivative demonstrated potent effects on a prostate cancer cell line .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular level .
Action Environment
The biological activities of thiazole derivatives suggest that they may be influenced by various factors .
properties
IUPAC Name |
4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2.ClH/c1-19(15,16)9-2-3-10-11(8-9)18-12(13-10)14-4-6-17-7-5-14;/h2-3,8H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRYNZPIMICUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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